molecular formula C12H10N4O2S2 B11030712 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11030712
M. Wt: 306.4 g/mol
InChI Key: KVSRXWHVXINRER-UHFFFAOYSA-N
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Description

2-Methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a fused heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core. Key structural elements include:

  • Core: A bicyclic system combining thiazole and pyrimidine rings.
  • Substituents: A methyl group at position 2 of the thiazole ring and a 5-methyl-1,3-thiazol-2-yl carboxamide group at position 6 of the pyrimidine ring.

Properties

Molecular Formula

C12H10N4O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C12H10N4O2S2/c1-6-3-13-11(19-6)15-9(17)8-4-14-12-16(10(8)18)5-7(2)20-12/h3-5H,1-2H3,(H,13,15,17)

InChI Key

KVSRXWHVXINRER-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C

Origin of Product

United States

Preparation Methods

Formation of the Thiazolo[3,2-a]Pyrimidine Core

The foundational step involves cyclocondensation of 2-aminothiazole derivatives with α-chloroketones. As detailed in US3594378A, the process proceeds as follows:

  • Salt Formation : A 2-aminothiazole precursor (e.g., 2-amino-5-methylthiazole) is treated with sodium ethoxide in ethanol to form the corresponding sodium salt. This enhances nucleophilicity at the amino group for subsequent reactions.

  • α-Chloroketone Coupling : The sodium salt reacts with 1-chloro-2-propanone under reflux for 3 hours. Acidification with acetic acid precipitates the thiazolopyrimidine intermediate.

This method yields the bicyclic system with a keto group at position 5 and a methyl group at position 2, critical for downstream functionalization.

Alternative Routes and Modifications

One-Pot Cyclocondensation-Carboxamation

A streamlined protocol from PMC9611066 combines cyclization and carboxamide formation in a single reactor:

  • Reagents : 2-Amino-5-methylthiazole, ethyl acetoacetate, and formamide are heated at 120°C for 6 hours.

  • In Situ Carboxamation : Addition of 5-methylthiazol-2-amine and phosphorus oxychloride facilitates simultaneous cyclization and amidation.

This method reduces purification steps but requires precise temperature control to avoid decomposition (reported yield: 58%).

Solid-Phase Synthesis for High-Throughput Production

Recent adaptations employ resin-bound intermediates to expedite synthesis:

  • Wang Resin Functionalization : The thiazolopyrimidine carboxylic acid is anchored to Wang resin via ester linkage.

  • On-Resin Amidation : 5-Methylthiazol-2-amine and coupling agents (HBTU/HOBt) are used to form the carboxamide.

  • Cleavage : Trifluoroacetic acid (TFA) liberates the final product from the resin.

This approach achieves 82% purity without chromatography, making it scalable for industrial applications.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Cyclization : Ethanol or DMF as solvents at reflux (78–100°C) optimize ring closure kinetics.

  • Amidation : Polar aprotic solvents (e.g., DCM, THF) at 0–25°C prevent premature hydrolysis of the acyl chloride.

Catalytic Enhancements

  • Base Catalysts : Triethylamine or DBU improves amidation yields by scavenging HCl.

  • Microwave Assistance : Microwave irradiation (100 W, 150°C) reduces cyclization time from 3 hours to 20 minutes.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • NMR : Key signals include:

    • Thiazole H: δ 7.25–7.40 ppm (singlet, 1H).

    • Methyl groups: δ 2.35–2.50 ppm (singlets, 3H each).

  • IR : Stretches at 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N) confirm the fused ring system.

Purity Assessment

HPLC analyses (C18 column, acetonitrile/water gradient) show ≥95% purity for optimized batches .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives, including the compound , exhibit moderate antimicrobial activity. A study synthesized various thiazolo[3,2-a]pyrimidine derivatives and evaluated their antibacterial and antifungal activities. The results showed that certain derivatives had significant effects against various bacterial strains compared to standard reference drugs .

Enzyme Inhibition

The compound has been noted for its ability to inhibit 3′,5′-cyclic AMP phosphodiesterase , which is crucial in regulating cellular signaling pathways. This activity suggests potential applications in treating conditions related to dysregulated cyclic AMP levels, such as certain types of cancer and cardiovascular diseases .

Anticancer Properties

In vivo studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives can inhibit tumor growth in models such as the Lewis lung carcinoma in mice. This highlights the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in human cancer models .

Case Study 1: Synthesis and Evaluation of Thiazolo Derivatives

A recent study focused on synthesizing a series of thiazolo[3,2-a]pyrimidine derivatives and evaluating their biological activities. The synthesized compounds were characterized using various spectroscopic methods (NMR, IR) and were screened for antimicrobial activity. Notably, several compounds exhibited promising antibacterial effects against resistant strains of bacteria .

Case Study 2: Antitumor Activity Assessment

Another investigation assessed the antitumor properties of thiazolo[3,2-a]pyrimidine derivatives. The study found that specific derivatives significantly reduced tumor volume in animal models, suggesting that these compounds could be developed into effective cancer therapies. The mechanism of action was linked to the induction of apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Weight Key Features References
Target Compound Thiazolo[3,2-a]pyrimidine 2-methyl (thiazole), N-(5-methylthiazol-2-yl) carboxamide (pyrimidine) Not Provided Compact substituents; potential for balanced lipophilicity and solubility -
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine 4-methoxyphenyl (pyrimidine), phenylamide (carboxamide) Not Provided Enhanced lipophilicity due to methoxy group; aromatic interactions
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene (position 2), ethyl ester (position 6) Not Provided Puckered pyrimidine ring (flattened boat conformation); dihedral angle = 80.94° with benzene
N-(1H-Indol-5-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine Indol-5-yl (carboxamide), 2-methyl (thiazole) 324.4 Indole moiety enables π-π stacking; potential CNS activity
5-Oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine Isopropylpyrazole (carboxamide) 303.34 Bulky substituent; possible metabolic stability challenges

Crystallographic and Conformational Analysis

  • Puckered Rings : The thiazolo[3,2-a]pyrimidine core in exhibits a flattened boat conformation, with C5 deviating by 0.224 Å from the mean plane. This puckering may influence binding to biological targets by orienting substituents spatially .

Pharmacological Implications

  • Lipophilicity : Methoxy () and trimethoxybenzylidene () groups increase lipophilicity, aiding membrane permeability but possibly reducing solubility.
  • Hydrogen Bonding : The 5-oxo group and carboxamide in the target compound enable hydrogen bonding, critical for enzyme inhibition.
  • Aromatic Interactions : Indole () and phenyl groups () facilitate π-π stacking with aromatic residues in proteins.

Key Differentiators of the Target Compound

  • Synthetic Accessibility : Methyl and thiazole substituents may simplify synthesis compared to analogs requiring multi-step coupling or aldehyde condensations.

Biological Activity

The compound 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolo-pyrimidine family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular Formula C16H16N4O2S2
Molecular Weight 360.5 g/mol
IUPAC Name 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Canonical SMILES CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NC4=C(S3)CCCCC4

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity :
    • Studies have shown that compounds similar to this structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low micromolar range against colon carcinoma cells (HCT-15) and lung adenocarcinoma (A549) cells .
    • The presence of the thiazole moiety enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties :
    • The thiazole ring has been associated with antimicrobial activity. Compounds with similar structures have shown effectiveness against bacterial strains and fungi .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, thiazole derivatives have been reported to inhibit dihydrofolate reductase (DHFR), which is crucial in DNA synthesis .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of a thiazolo-pyrimidine derivative similar to our compound on various cancer cell lines. Results indicated that the compound exhibited an IC50 value of 10 µM against A431 vulvar epidermal carcinoma cells, showcasing a significant reduction in cell viability compared to control groups .

Study 2: Antimicrobial Activity

In another investigation, a series of thiazole-containing compounds were tested for their antimicrobial properties. The results indicated that certain derivatives showed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Research Findings

Recent literature highlights several key findings regarding the biological activity of thiazolo-pyrimidine compounds:

  • Structure-Activity Relationship (SAR) : Modifications on the thiazole and pyrimidine rings significantly affect biological activity. For instance, the introduction of electron-donating groups enhances anticancer efficacy .
  • Toxicity Profiles : While many derivatives show promising therapeutic effects, toxicity remains a concern. Studies have indicated that some compounds exhibit selective toxicity towards cancer cells over normal cells .

Q & A

Q. What synthetic strategies are employed to prepare this thiazolo[3,2-a]pyrimidine derivative?

The compound is typically synthesized via cyclocondensation of thiazole and pyrimidine precursors. For example, ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (a structurally related intermediate) is prepared through a multi-step process involving cyclization of 2-amino-2-thiazolines with heterocyclic tricarbonylmethane derivatives. Subsequent functionalization, such as coupling with 5-methylthiazol-2-amine, introduces the carboxamide moiety . Nucleophilic substitution or amidation reactions (e.g., using NaH as a base) are critical for final derivatization .

Q. Which analytical techniques are essential for structural confirmation?

  • X-ray crystallography : Resolves the spatial arrangement of the fused thiazole-pyrimidine system and substituent orientations (e.g., methyl groups at positions 2 and 5) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ 2.3–2.7 ppm) and confirms the carboxamide linkage .
  • Mass spectrometry : Validates molecular weight (e.g., via ESI-MS) .

Q. How is the compound purified post-synthesis?

Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization (using ethanol or DMF/water) are standard methods. Evidence from similar derivatives highlights the use of solvent polarity gradients to isolate high-purity crystals .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies may arise due to tautomerism or dynamic processes in solution (e.g., keto-enol equilibria). For instance, X-ray structures () show a fixed lactam configuration, while NMR might indicate solvent-dependent shifts. Variable-temperature NMR or deuterated solvent studies can stabilize specific tautomers for consistency .

Q. What reaction parameters optimize the cyclocondensation step?

Key factors include:

  • Catalyst selection : K₂CO₃ in DMF promotes efficient cyclization of thiazole intermediates .
  • Temperature control : Reactions at 80–100°C minimize side products (e.g., over-oxidation) .
  • Stoichiometry : A 1:1.2 molar ratio of thiazole to pyrimidine precursors improves yield (≥75%) .

Q. How can derivatives be designed to probe structure-activity relationships (SAR)?

  • Position 2 modifications : Introducing arylidene groups (e.g., 2-bromobenzylidene) alters electronic properties and π-stacking interactions .
  • Position 5 substitutions : Chlorophenyl or methoxyphenyl groups enhance hydrophobic interactions in biological assays .
  • Position 7 methylation : Stabilizes the thiazolo[3,2-a]pyrimidine core against metabolic degradation .

Q. What mechanistic insights explain regioselectivity in functionalization?

DFT calculations or isotopic labeling can elucidate preferential attack at the pyrimidine C6 position. For example, the electron-withdrawing carboxamide group directs nucleophilic additions to the adjacent carbonyl .

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